molecular formula C9H20O2 B14366820 6-Ethoxy-2-methylhexan-2-ol CAS No. 90724-84-8

6-Ethoxy-2-methylhexan-2-ol

Cat. No.: B14366820
CAS No.: 90724-84-8
M. Wt: 160.25 g/mol
InChI Key: ZFTDOLNCTGCQIQ-UHFFFAOYSA-N
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Description

6-Ethoxy-2-methylhexan-2-ol is an organic compound with the molecular formula C9H20O2 It is a secondary alcohol with an ethoxy group attached to the sixth carbon and a methyl group attached to the second carbon of the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethoxy-2-methylhexan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylhexan-2-ol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the hydroxyl group on the hexane chain.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-methylhexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into corresponding alkanes using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), ethyl iodide (C2H5I)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Various substituted hexanols

Scientific Research Applications

6-Ethoxy-2-methylhexan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-methylhexan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The ethoxy and methyl groups play a crucial role in determining the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylhexan-2-ol: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    2-Ethylhexanol: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical properties.

    2-Methyl-3-buten-2-ol: Contains a double bond, making it more reactive in addition reactions.

Uniqueness

6-Ethoxy-2-methylhexan-2-ol is unique due to the presence of both ethoxy and methyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

CAS No.

90724-84-8

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

6-ethoxy-2-methylhexan-2-ol

InChI

InChI=1S/C9H20O2/c1-4-11-8-6-5-7-9(2,3)10/h10H,4-8H2,1-3H3

InChI Key

ZFTDOLNCTGCQIQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCC(C)(C)O

Origin of Product

United States

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